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Compound of Interest

Compound Name: 2-Cyclohexylacetamide

Cat. No.: B1347066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylacetamide. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents predicted data based on established spectroscopic

principles and data from analogous compounds. This information is intended to serve as a

valuable resource for the identification and characterization of 2-Cyclohexylacetamide in

research and development settings.

Chemical Structure
IUPAC Name: 2-Cyclohexylacetamide Molecular Formula: C₈H₁₅NO[1] Molecular Weight:

141.21 g/mol [1] Structure:
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The following tables summarize the predicted spectroscopic data for 2-Cyclohexylacetamide.

These predictions are derived from computational models and analysis of structurally similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 5.4 - 6.0 Broad Singlet 2H -NH₂

~ 2.1 - 2.2 Doublet 2H -CH₂-C=O

~ 1.6 - 1.8 Multiplet 6H
Cyclohexyl-H (axial &

equatorial)

~ 1.1 - 1.4 Multiplet 5H
Cyclohexyl-H (axial &

equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 175 C=O (Amide)

~ 45 -CH₂-C=O

~ 35 Cyclohexyl-CH

~ 33 Cyclohexyl-CH₂

~ 26 Cyclohexyl-CH₂

~ 25 Cyclohexyl-CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3350, 3180 Strong, Broad N-H Stretch (Amide)

~ 2925, 2850 Strong C-H Stretch (Cyclohexyl)

~ 1640 Strong C=O Stretch (Amide I)

~ 1550 Strong N-H Bend (Amide II)

~ 1450 Medium C-H Bend (Cyclohexyl)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Possible Fragment

141 Moderate [M]⁺ (Molecular Ion)

98 High [M - CH₃CONH]⁺

83 High [C₆H₁₁]⁺ (Cyclohexyl cation)

55 High [C₄H₇]⁺

44 Moderate [CH₂=C(OH)NH₂]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-25 mg of 2-Cyclohexylacetamide is accurately weighed and dissolved in

~0.7 mL of deuterated chloroform (CDCl₃).[2]
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A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[3]

The solution is transferred to a clean, dry 5 mm NMR tube.[2]

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

A 500 MHz NMR spectrometer is used for analysis.

The sample is placed in the spectrometer, and the magnetic field is locked onto the

deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is utilized to obtain singlets for each

unique carbon atom.[4]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of 2-Cyclohexylacetamide is dissolved in a volatile solvent such as

dichloromethane or acetone.[5]

A drop of the resulting solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[5]

The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the

plate.[5]

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

A background spectrum of the clean, empty sample compartment is recorded.
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The salt plate with the sample film is placed in the sample holder.

The IR spectrum is recorded in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 2-Cyclohexylacetamide in a suitable volatile solvent (e.g., methanol or

acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, often via direct infusion or coupled

with a gas chromatograph (GC-MS).[7]

Electron Ionization (EI) is a common method for generating ions, where high-energy

electrons bombard the sample molecules, causing ionization and fragmentation.[8][9]

Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The ions are separated based on their mass-to-charge (m/z) ratio.[7][8]

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Cyclohexylacetamide.
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Caption: Workflow for Spectroscopic Analysis of 2-Cyclohexylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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